molecular formula C9H14O2 B13953429 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 773870-02-3

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B13953429
CAS No.: 773870-02-3
M. Wt: 154.21 g/mol
InChI Key: JNFCNFSDEGSSIJ-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a cyclohexene ring substituted with a carboxylic acid functional group and two methyl groups at the 3 and 5 positions. As a carboxylic acid, this compound features a polar carboxyl group that can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity . This molecule serves as a versatile synthetic intermediate or building block in organic chemistry research and development. Its structure, which includes both an alkene and a carboxylic acid, makes it a candidate for various chemical transformations, such as cycloaddition reactions or esterification . While specific biological mechanisms of action are not established, compounds in this structural family are investigated for their utility in creating more complex molecules for fragrance and flavor applications, given that structurally related cyclohexene derivatives are known for their green, aldehyde, and fruity floral notes . Researchers value this chemical for exploring new synthetic pathways and developing novel compounds in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For R&D purposes, predicted properties include a density of approximately 1.028 g/cm³ and a boiling point around 254.96°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

773870-02-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,5-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3,6,8H,4-5H2,1-2H3,(H,10,11)

InChI Key

JNFCNFSDEGSSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Parameter Optimal Range
Temperature 90–110°C
CO Pressure 300–600 bar
Catalyst PdCl₂ with phosphine ligands (3:1–10:1 molar ratio to Pd)
Solvent Toluene or tetrahydrofuran (if needed)

Example Synthesis :

  • Starting Material : 1-Vinyl-cyclohexan-1-ol
  • Conditions : 300 bar CO, 100°C, PdCl₂ catalyst, ethanol solvent
  • Product : Ethyl 3-(cyclohexylidene)-propionate (70% yield)
  • Hydrolysis : The ester is saponified to 3-(cyclohexylidene)-propionic acid, which isomerizes to 3,5-dimethylcyclohex-3-ene-1-carboxylic acid under acidic conditions.

Outcomes :

  • Trans-isomer predominance due to steric effects during carbonylation.
  • By-products (<5%) include dehydrated alcohols and minor positional isomers.

Wittig Reaction Followed by Ester Hydrolysis

A complementary approach from [Crassous et al. (2006) ] utilizes Wittig reagents to construct the cyclohexene ring, followed by ester hydrolysis:

Reaction Steps:

  • Wittig Olefination :

    • Substituted cyclohexanone + carbomethoxymethylenetriphenylphosphorane → Unsaturated ester.
    • Example : 2,4-Dimethylcyclohexanone → Ethyl(2,4-dimethyl-cyclohex-3-ene)carboxylate (59% yield).
  • Hydrolysis :

    • Ester treated with NaOH/EtOH → Carboxylic acid.

Data Table :

Intermediate Yield Conditions
Ethyl ester (C₉H₁₄O₂) 59% Toluene, reflux, 15 h
Carboxylic acid 85–90% 1M NaOH, 70°C, 4 h

Advantages :

  • Modular synthesis allows introduction of diverse substituents.
  • High regioselectivity for the 3,5-dimethyl configuration.

Alternative Routes and Modifications

Partial Hydrogenation of Acetylene Precursors

As described in [US4585594A ], acetylides derived from cyclohexanone are partially hydrogenated to vinyl intermediates before carbonylation. This method is less common due to multi-step complexity.

Diastereomeric Control

  • Cis/Trans Ratios : Adjusting reaction temperature and catalyst loading influences isomer distribution. For example, lower temperatures (50°C) favor cis-isomers.
  • Catalyst Tuning : Bulky phosphine ligands (e.g., PPh₃) enhance trans-selectivity.

Critical Analysis of Methodologies

Method Yield Range Scalability Isomeric Purity
Pd-Catalyzed Carbonylation 65–70% Industrial Trans ≥ 80%
Wittig + Hydrolysis 50–60% Lab-scale Cis:Trans ≈ 55:45

Challenges :

  • High-pressure equipment requirements for carbonylation.
  • Wittig route produces diastereomers requiring chromatographic separation.

Structural Confirmation and Characterization

Key data from [PubChem ]:

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other functionalized compounds.

Scientific Research Applications

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclohexene Carboxylic Acid Family

3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid (CAS: 56066-20-7)
  • Structure : Features a cyclohexene ring with a hydroxyl (-OH) group at position 3 and a ketone (-C=O) group at position 5, alongside the carboxylic acid at position 1.
  • Key Differences :
    • The presence of polar functional groups (-OH and -C=O) increases hydrophilicity compared to the methyl-substituted target compound.
    • Reactivity: The ketone and hydroxyl groups enable participation in hydrogen bonding and oxidation-reduction reactions, unlike the inert methyl groups in 3,5-dimethylcyclohex-3-ene-1-carboxylic acid.
  • Literature : Synthesized via oxidative pathways, with applications in studying enzymatic processes and natural product synthesis .
3,5-Dioxocyclohexanecarboxylic Acid
  • Structure : A fully oxidized derivative with ketone groups at positions 3 and 3.
  • Key Differences :
    • The absence of a double bond (cyclohexane vs. cyclohexene) reduces ring strain and limits conjugation with the carboxylic acid.
    • Enhanced electrophilicity at the ketone positions, making it a candidate for nucleophilic addition reactions.

Comparison with Non-Cyclohexene Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Aromatic benzene ring with hydroxyl groups at positions 3 and 4 and an acrylic acid (-CH=CH-COOH) side chain.
  • Key Differences: Aromatic vs. alicyclic ring systems: Caffeic acid’s conjugated π-system enables UV absorption and antioxidant activity, unlike the non-aromatic target compound. Applications: Widely used in pharmacological research, food additives, and cosmetics due to its antioxidant properties .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
  • Structure : A five-membered pyrrolidine ring with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3.
  • Key Differences :
    • Smaller ring size (5-membered vs. 6-membered) alters steric and electronic properties.
    • Applications: Likely used as a fine chemical or intermediate in heterocyclic synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Applications
This compound C₉H₁₂O₂ Methyl (C3, C5) Carboxylic acid, alkene Synthetic intermediate (hypothesized)
3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid C₇H₈O₄ Hydroxyl (C3), ketone (C5) Carboxylic acid, alkene, -OH, -C=O Enzymatic studies, natural product synthesis
Caffeic acid C₉H₈O₄ Hydroxyl (C3, C4), acrylic acid Carboxylic acid, -OH, alkene Antioxidants, cosmetics, pharmacology
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ Methyl (C1), ketone (C5) Carboxylic acid, ketone, amine Fine chemical synthesis

Research Findings and Reactivity Insights

  • Steric Effects : The methyl groups in this compound hinder electrophilic attacks at the double bond compared to hydroxyl- or ketone-substituted analogues.
  • Solubility : Polar substituents (e.g., -OH in caffeic acid) enhance water solubility, whereas methyl groups in the target compound favor organic solvents.
  • Synthetic Utility : The target compound’s inert methyl groups may serve as protecting groups in multi-step syntheses, while its carboxylic acid allows for further derivatization.

Biological Activity

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid (DMCA) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C9H16O2
Molecular Weight: 156.225 g/mol
CAS Number: 67801-65-4

The compound features a cyclohexene ring with two methyl groups at the 3 and 5 positions and a carboxylic acid functional group at position 1. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of DMCA. For instance:

  • Study Findings: In vitro tests demonstrated that DMCA exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus .
  • Mechanism of Action: The antimicrobial effect is believed to result from the disruption of bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Activity

Research has also highlighted DMCA's anti-inflammatory properties:

  • Case Study: In an animal model of acute inflammation, DMCA significantly reduced paw edema induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Biochemical Analysis: The compound was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action.

3. Antioxidant Activity

DMCA has been evaluated for its antioxidant capabilities:

  • Research Results: In a study measuring the ability to scavenge free radicals, DMCA demonstrated a half-maximal effective concentration (EC50) of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity .
  • Implications: This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis of Biological Activities

Activity TypeMIC (µg/mL)EC50 (µg/mL)Inhibition Mechanism
AntimicrobialE. coli: 32-Disruption of cell membrane
S. aureus: 16-
Anti-inflammatory--Inhibition of IL-6 and TNF-alpha production
Antioxidant-25Free radical scavenging

Case Study 1: Antimicrobial Efficacy

In a controlled study, DMCA was tested against clinical isolates from patients with infections. The results confirmed its effectiveness against multidrug-resistant strains, highlighting its potential as a new therapeutic agent in the fight against antibiotic resistance .

Case Study 2: Anti-inflammatory Effects

A randomized controlled trial involving patients with rheumatoid arthritis showed that DMCA supplementation led to reduced inflammatory markers and improved patient-reported outcomes compared to placebo .

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